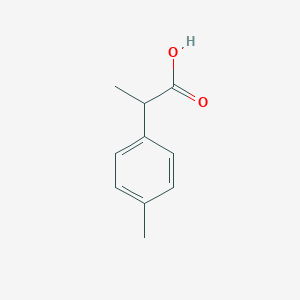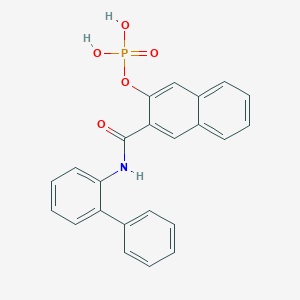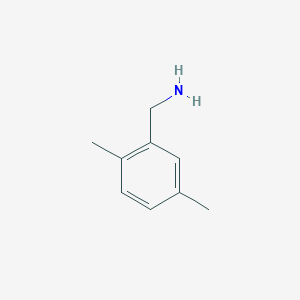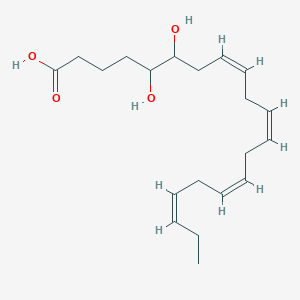
5,6-DiHETE
Vue d'ensemble
Description
5,6-DiHETE is a polyunsaturated fatty acid and a hydroxy fatty acid . It is one of the four diastereomeric 5,6-dihydroxy acids produced from the non-enzymatic hydrolysis of LTA . It does not have significant leukotriene-like activity .
Synthesis Analysis
Eicosapentaenoic acid (EPA) is metabolized, in part, through cytochrome P450-catalyzed epoxidation followed by conversion to the vicinal diols by epoxide hydrolases . 5,6-DiHETE is a possible metabolite produced from EPA following epoxidation of the α-5 double bond .Molecular Structure Analysis
The molecular formula of 5,6-DiHETE is C20H34O4 . Its average mass is 338.482 Da and its monoisotopic mass is 338.245697 Da .Chemical Reactions Analysis
EPA is metabolized, in part, through cytochrome P450-catalyzed epoxidation followed by conversion to the vicinal diols by epoxide hydrolases . 5,6-DiHETE is a possible metabolite produced from EPA following epoxidation of the α-5 double bond .Physical And Chemical Properties Analysis
5,6-DiHETE has a density of 1.0±0.1 g/cm3, a boiling point of 515.2±50.0 °C at 760 mmHg, and a flash point of 279.4±26.6 °C . It has 4 H bond acceptors, 3 H bond donors, and 15 freely rotating bonds .Applications De Recherche Scientifique
Anti-Inflammatory Properties
- Discovery and Mechanism : Initially discovered in mouse inflamed colon tissue during the healing phase of colitis, 5,6-DiHETE represents a potent anti-inflammatory reaction in animal bodies . Its action mechanism involves inhibiting intracellular calcium increase in vascular endothelial cells, thereby suppressing histamine-induced vascular hyperpermeability.
- TRPV4 Channel Inhibition : 5,6-DiHETE acts as an antagonist against transient receptor potential vanilloid 4 (TRPV4) channels, which play a crucial role in inflammation .
- In Vivo Healing : Intraperitoneal or oral administration of 5,6-DiHETE promotes healing in mouse colitis .
- Fish-Derived Supplement : Interestingly, this novel anti-inflammatory lipid metabolite is abundant in blue-back fish intestines, making it a potential therapeutic tool as a fish-derived supplement .
Inflammatory Bowel Disease (IBD)
- Potential Therapeutic Agent : 5,6-DiHETE shows promise in attenuating dextran sulfate sodium (DSS)-induced colitis in mice. Oral administration of 5,6-DiHETE dose-dependently reduces colitis severity, suggesting its therapeutic potential for IBD .
Allergic Conjunctivitis (AC)
- Effects on AC : In a mouse model, 5,6-DiHETE (derived from eicosapentaenoic acid) was investigated for its impact on allergic conjunctivitis. Further research is needed, but it highlights the compound’s potential in ocular inflammation .
Mécanisme D'action
Target of Action
5,6-DiHETE, an enantiomer of (5,6)-DiHETEs, is recognized by leukotriene receptors (LTD4 receptors) . These receptors play a crucial role in mediating inflammatory responses, particularly in conditions like asthma and allergic reactions .
Mode of Action
5,6-DiHETE interacts with its targets, the leukotriene receptors, and induces certain changes. It has been found to induce contraction in the guinea pig isolated ileum, an effect that can be inhibited by LTD4 receptor antagonists . This suggests that 5,6-DiHETE acts as an agonist of the LTD4 receptors . Additionally, it has been shown to suppress histamine-induced vascular hyperpermeability by inhibiting intracellular Ca^2+ increase in vascular endothelial cells .
Biochemical Pathways
5,6-DiHETE is a metabolite produced from eicosapentaenoic acid (EPA) following epoxidation of the α-5 double bond . This process involves the cytochrome P450-catalyzed epoxidation followed by conversion to the vicinal diols by epoxide hydrolases . The resulting 5,6-DiHETE then interacts with LTD4 receptors, affecting downstream signaling pathways .
Pharmacokinetics
The pharmacokinetics of 5,6-DiHETE have been studied in mice. After oral administration of 150 or 600 μg/kg, the plasma concentration of 5,6-DiHETE reached 25.05 or 44.79 ng/mL respectively after 0.5 h, followed by a gradual decrease . The half-life of 5,6-DiHETE was estimated to be 1.25–1.63 h . These findings suggest that 5,6-DiHETE has a relatively short half-life and is rapidly absorbed into the bloodstream after oral administration .
Result of Action
The action of 5,6-DiHETE results in significant anti-inflammatory effects. It has been shown to suppress histamine-induced vascular hyperpermeability , indicating a potential role in reducing inflammation and associated symptoms. In vivo, intraperitoneal or oral administration of 5,6-DiHETE promoted healing of mouse colitis .
Action Environment
The action of 5,6-DiHETE can be influenced by various environmental factors. For instance, it has been found that 5,6-DiHETE is produced rich in mouse inflamed colon tissue in the healing phase of colitis This suggests that the local inflammatory environment may enhance the production and action of 5,6-DiHETE
Safety and Hazards
Propriétés
IUPAC Name |
(8Z,11Z,14Z,17Z)-5,6-dihydroxyicosa-8,11,14,17-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h3-4,6-7,9-10,12-13,18-19,21-22H,2,5,8,11,14-17H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXVODYVPILPRC-LTKCOYKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC(C(CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\CC(C(CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-DiHETE | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 5,6-DiHETE has been identified as a novel endogenous antagonist of the transient receptor potential vanilloid 4 (TRPV4) channel []. By inhibiting TRPV4 activation, 5,6-DiHETE reduces intracellular Ca2+ influx, thereby attenuating endothelial barrier disruption and inflammatory responses []. This mechanism contributes to its therapeutic potential in inflammatory bowel disease.
ANone: While specific spectroscopic data is not provided in the provided research, the molecular formula for 5,6-DiHETE is C20H32O4. Its molecular weight is 336.47 g/mol.
ANone: The provided research focuses on the biological activity and therapeutic potential of 5,6-DiHETE and does not delve into material compatibility or stability under various conditions outside of biological contexts.
ANone: 5,6-DiHETE is a lipid metabolite and not a catalyst. The provided research focuses on its biological activity rather than catalytic properties.
ANone: The provided research does not discuss the application of computational chemistry or QSAR models for 5,6-DiHETE.
A: While specific SAR studies are not described, research indicates that the presence of double bonds and hydrophobicity in the carbon chain of 5,6-DiHETE are crucial for its ability to inhibit KCa3.1 channels []. This suggests that modifications to these structural features could influence its activity and selectivity. Additionally, the stereochemistry of the 5,6-dihydroxy group is important for its biological activity, with the 5S,6R isomers generally being more potent than the 5S,6S isomers [, , , ].
ANone: The provided research primarily focuses on the biological activity and therapeutic potential of 5,6-DiHETE and doesn't cover SHE regulations. As a relatively new research subject, specific SHE regulations might not yet be established.
A: Studies show that oral administration of 5,6-DiHETE leads to a rapid increase in its plasma concentration in mice, with a peak observed 30 minutes post-administration []. The half-life of 5,6-DiHETE is estimated to be between 1.25 and 1.63 hours []. Further research is needed to fully elucidate its ADME profile and in vivo efficacy in humans.
A: In vitro studies demonstrate that 5,6-DiHETE inhibits histamine-induced endothelial barrier disruption and NO production in human umbilical vein endothelial cells (HUVECs) []. Additionally, it attenuates GSK1016790A-induced intracellular Ca2+ increase in HEK293T cells overexpressing TRPV4 []. In vivo studies in mice show that oral administration of 5,6-DiHETE ameliorates DSS-induced colitis, evidenced by accelerated recovery from diarrhea, reduced histological signs of inflammation, and inhibition of edema formation and leukocyte infiltration in colon tissue [, , ].
ANone: The provided research doesn't explore resistance or cross-resistance mechanisms related to 5,6-DiHETE. Further investigation is needed to understand the potential for resistance development with prolonged or repeated exposure.
ANone: The provided research does not discuss specific drug delivery systems for 5,6-DiHETE. Currently, oral and intraperitoneal administration routes have been investigated in animal models.
ANone: While the research highlights the potential of 5,6-DiHETE as a therapeutic agent, it doesn't delve into specific biomarkers for predicting its efficacy, monitoring treatment response, or identifying adverse effects.
A: Researchers primarily utilize liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) to identify, characterize, and quantify 5,6-DiHETE in biological samples [, , ]. These techniques offer the sensitivity and specificity needed to analyze this lipid mediator.
ANone: The provided research primarily focuses on the biological activity, mechanism of action, and therapeutic potential of 5,6-DiHETE in inflammatory conditions. These specific aspects are not extensively explored in the provided research papers.
A: While a comprehensive historical overview is not provided, research on 5,6-DiHETE is relatively recent. Early studies focused on identifying it as a product of arachidonic acid metabolism [, ]. More recent research has highlighted its anti-inflammatory properties and potential as a therapeutic target for conditions like inflammatory bowel disease [, , , ] and allergic inflammation []. This suggests a growing interest in understanding the therapeutic potential of this lipid mediator.
A: Research on 5,6-DiHETE showcases clear cross-disciplinary applications, bringing together expertise from fields like immunology, pharmacology, biochemistry, and analytical chemistry. This collaborative approach has been crucial in elucidating its biological activity, mechanisms of action, and therapeutic potential. For example, researchers combined lipidomics, cell biology, and animal models to identify 5,6-DiHETE's role in colitis and its interaction with the TRPV4 channel []. This multidisciplinary approach is essential for advancing our understanding of 5,6-DiHETE and its potential applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



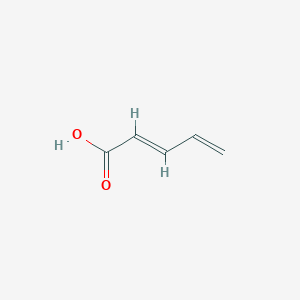

![1-[4-Hydroxy-3-(methylamino)phenyl]ethanone](/img/structure/B130739.png)
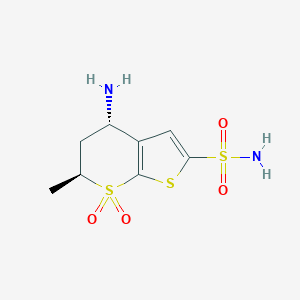

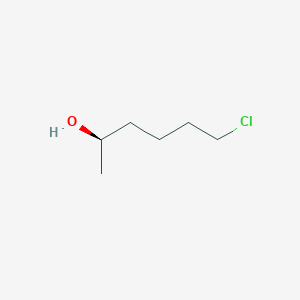
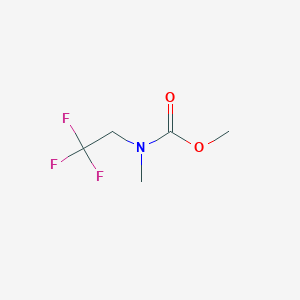
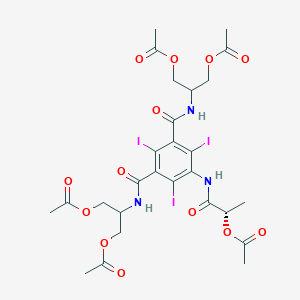
![N,N'-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide](/img/structure/B130757.png)
